Leucylglutamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

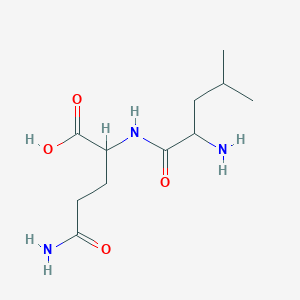

Leucylglutamine is a dipeptide composed of the amino acids leucine and glutamine. It is an organic compound belonging to the class of dipeptides, which are formed by the linkage of two alpha-amino acids through a peptide bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Leucylglutamine can be synthesized through peptide coupling reactions. One common method involves the use of amino acid derivatives, such as N-protected leucine and glutamine, which are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) . The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using amino acid ester acyltransferases. For example, L-alanine methyl ester hydrochloride and L-glutamine can be used as substrates in the presence of α-amino acid ester acyltransferase. The reaction is carried out at a pH of 7.0-9.0 and a temperature of 20-40°C .

Analyse Chemischer Reaktionen

Types of Reactions

Leucylglutamine undergoes various chemical reactions, including hydrolysis, deamidation, and peptide bond formation. Hydrolysis of this compound can be catalyzed by proteolytic enzymes, resulting in the cleavage of the peptide bond and the release of leucine and glutamine .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.

Deamidation: Chemical deamidation using acid or alkali treatment, or enzymatic deamidation using glutaminases.

Major Products Formed

Hydrolysis: Leucine and glutamine.

Deamidation: Ammonia and glutamate.

Wissenschaftliche Forschungsanwendungen

Leucylglutamine has several scientific research applications:

Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Medicine: Investigated for its potential role in enhancing immune function and promoting muscle recovery.

Nutrition: Studied for its potential benefits in sports nutrition and as a dietary supplement.

Industry: Utilized in the food industry to enhance flavor and improve the functional properties of proteins.

Wirkmechanismus

Leucylglutamine exerts its effects through various mechanisms:

Metabolism: This compound is hydrolyzed to leucine and glutamine, which are then utilized in metabolic pathways.

Immune Function: Glutamine, a component of this compound, plays a crucial role in maintaining the integrity of the gastrointestinal tract and supporting immune cell function.

Muscle Recovery: Leucine, another component, is known to stimulate muscle protein synthesis and promote recovery after exercise.

Vergleich Mit ähnlichen Verbindungen

Leucylglutamine can be compared with other dipeptides such as alanylglutamine and glycylglutamine:

Alanylglutamine: Similar to this compound, alanylglutamine is used in medical nutrition and sports supplements.

Glycylglutamine: Another dipeptide with applications in biochemistry and nutrition.

This compound stands out due to its unique combination of leucine and glutamine, which provides both muscle recovery benefits and immune support .

Eigenschaften

Molekularformel |

C11H21N3O4 |

|---|---|

Molekulargewicht |

259.30 g/mol |

IUPAC-Name |

5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H21N3O4/c1-6(2)5-7(12)10(16)14-8(11(17)18)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18) |

InChI-Schlüssel |

JYOAXOMPIXKMKK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)

![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)

![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)